molecular formula C23H24N4O2S B2458499 2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone CAS No. 1704536-54-8

2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Cat. No.: B2458499
CAS No.: 1704536-54-8
M. Wt: 420.53
InChI Key: SJNDFEZFBQDHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methyl-1H-indol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis for Anti-Cancer Agents

Research demonstrates the potential of related compounds in synthesizing anti-cancer agents. A study by Mahmoud et al. (2021) utilized a similar structure for the microwave-assisted synthesis of thiazolyl(hydrazonoethyl)thiazoles, showing promising anti-tumor activities against MCF-7 tumor cells, comparable to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).

Antimicrobial and Antioxidant Applications

Gopi et al. (2016) explored the synthesis of novel chalcone derivatives with the intent to discover potent antimicrobial and antioxidant agents. These compounds were synthesized via Claisen–Schmidt condensation, revealing significant antimicrobial and antioxidant activities, suggesting their usefulness in developing new therapeutic agents (Gopi et al., 2016).

Synthesis and Characterization for Biological Applications

Another research effort by Govindhan et al. (2017) involved the synthesis and characterization of compounds using click chemistry approaches. This study focused on the thermal stability, cytotoxicity, and potential biological applications of the synthesized compounds, emphasizing the importance of detailed chemical characterization in drug development (Govindhan et al., 2017).

Anticandidal Activity and Cytotoxicity

Kaplancıklı et al. (2014) synthesized tetrazole derivatives to assess their anticandidal activity and cytotoxic effects. The study highlights the potential of such compounds in medicinal chemistry, offering a promising avenue for the development of new antifungal therapies with minimal cytotoxicity (Kaplancıklı et al., 2014).

HIV-1 Replication Inhibitors

Che et al. (2015) designed and synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. This research underscores the potential of chemically synthesized compounds in combating viral infections, with specific derivatives showing promising activity against HIV-1 replication (Che et al., 2015).

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-26-14-18(19-6-2-3-7-20(19)26)12-22(28)27-9-4-5-16(13-27)11-21-24-23(25-29-21)17-8-10-30-15-17/h2-3,6-8,10,14-16H,4-5,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNDFEZFBQDHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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